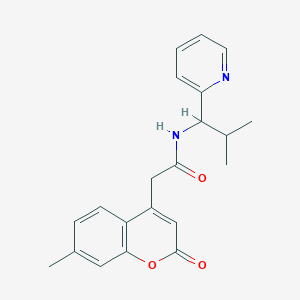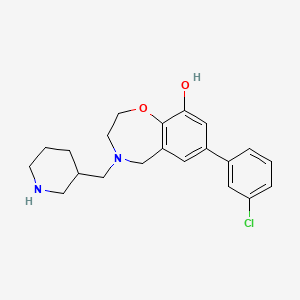
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-methyl-1-pyridin-2-ylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-methyl-1-pyridin-2-ylpropyl)acetamide is a chemical compound that has shown potential in scientific research applications. It is commonly referred to as "compound X" in the scientific literature.
Mechanism of Action
The mechanism of action of compound X is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce cell death. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects in the body. In cancer research, it has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce cell death. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation. It has also been found to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is its high purity and yield. It is also relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on compound X. One area of research is to further elucidate its mechanism of action. This will help to design experiments to study its effects more effectively. Another area of research is to study its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Additionally, research could be conducted to optimize the synthesis method to improve yield and purity.
Synthesis Methods
The synthesis of compound X involves a series of chemical reactions. The starting material, 7-hydroxy-4-chromone, is first reacted with acetic anhydride to form 7-acetoxy-4-chromone. This compound is then reacted with 2-methyl-1-pyridin-2-ylpropan-1-amine to form compound X. The synthesis method has been optimized to yield high purity and yield of compound X.
Scientific Research Applications
Compound X has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, compound X has been found to inhibit the growth of cancer cells and induce cell death. In Alzheimer's and Parkinson's disease research, it has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)-N-(2-methyl-1-pyridin-2-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(2)21(17-6-4-5-9-22-17)23-19(24)11-15-12-20(25)26-18-10-14(3)7-8-16(15)18/h4-10,12-13,21H,11H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHLZJGHRYHJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC(C3=CC=CC=N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-nitrophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5467544.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5467550.png)
![(3S*,5R*)-1-(2-methoxybenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5467558.png)


![(3S*,4R*)-3-methoxy-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B5467581.png)
![3-sec-butyl-5-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5467597.png)
![(1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5467600.png)
![3-[(dimethylamino)methyl]-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5467611.png)
![2-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B5467625.png)
![6-[2-(3-methoxy-4-methylphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5467629.png)

![N,N-dimethyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5467637.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5467638.png)